Cas no 2227776-53-4 ((2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol)

(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol
- 2227776-53-4
- EN300-1742287
-
- インチ: 1S/C10H15NO2/c1-7-4-9(5-8(2)12)6-11-10(7)13-3/h4,6,8,12H,5H2,1-3H3/t8-/m0/s1
- InChIKey: RDWGKOFJEDFLSR-QMMMGPOBSA-N
- SMILES: O[C@@H](C)CC1C=NC(=C(C)C=1)OC
計算された属性
- 精确分子量: 181.110278721g/mol
- 同位素质量: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- XLogP3: 1.5
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742287-0.1g |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol |
2227776-53-4 | 0.1g |
$1635.0 | 2023-09-20 | ||
Enamine | EN300-1742287-0.5g |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol |
2227776-53-4 | 0.5g |
$1783.0 | 2023-09-20 | ||
Enamine | EN300-1742287-5.0g |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol |
2227776-53-4 | 5g |
$5387.0 | 2023-06-03 | ||
Enamine | EN300-1742287-1g |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol |
2227776-53-4 | 1g |
$1857.0 | 2023-09-20 | ||
Enamine | EN300-1742287-0.25g |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol |
2227776-53-4 | 0.25g |
$1708.0 | 2023-09-20 | ||
Enamine | EN300-1742287-1.0g |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol |
2227776-53-4 | 1g |
$1857.0 | 2023-06-03 | ||
Enamine | EN300-1742287-2.5g |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol |
2227776-53-4 | 2.5g |
$3641.0 | 2023-09-20 | ||
Enamine | EN300-1742287-10.0g |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol |
2227776-53-4 | 10g |
$7988.0 | 2023-06-03 | ||
Enamine | EN300-1742287-0.05g |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol |
2227776-53-4 | 0.05g |
$1560.0 | 2023-09-20 | ||
Enamine | EN300-1742287-10g |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol |
2227776-53-4 | 10g |
$7988.0 | 2023-09-20 |
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-olに関する追加情報
Chemical Profile of (2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol (CAS No. 2227776-53-4)
Compound (2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol, identified by its CAS number 2227776-53-4, is a sophisticated organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and pharmacological properties. The structural features of this molecule, particularly the presence of a chiral center at the (2S) configuration and the substitution pattern on the pyridine ring, contribute to its unique chemical and biological characteristics.
The< strong>6-methoxy-5-methylpyridin-3-yl moiety in the molecular structure is a key feature that influences the compound's interactions with biological targets. Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The methoxy and methyl groups on the pyridine ring not only enhance the solubility of the compound in polar solvents but also modulate its binding affinity to biological receptors. This structural arrangement makes it a promising candidate for further exploration in drug discovery and development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of< strong>(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol with greater accuracy. These studies suggest that the compound may exhibit favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic stability. Such properties are crucial for the development of effective therapeutic agents that can be administered orally and maintain their efficacy over extended periods.
In addition to its structural advantages, (2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol has shown promising results in preclinical studies. Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. These interactions could potentially lead to therapeutic effects in conditions such as inflammation, neurodegeneration, and cancer. The chiral center at the (2S) configuration is particularly important, as it can influence the enantioselective binding to biological targets, thereby affecting the compound's efficacy and safety.
The synthesis of< strong>(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol presents unique challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as asymmetric synthesis and chiral resolution have been employed to ensure high enantiomeric purity, which is essential for pharmaceutical applications. These advancements have opened up new possibilities for exploring the therapeutic potential of this compound.
The< strong>CAS number 2227776-53-4 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and regulatory filings. This standardized identification system is crucial for ensuring consistency and accuracy in chemical nomenclature and database management. Researchers involved in drug discovery and development rely on such identifiers to avoid confusion and ensure that they are referring to the correct chemical entity.
The potential applications of< strong>(2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol extend beyond traditional pharmaceuticals. This compound may also find utility in agrochemicals, where its structural features could contribute to the development of novel pesticides or herbicides. Additionally, its interaction with biological targets suggests possible applications in biotechnology, particularly in the design of biosensors or enzyme inhibitors.
Ongoing research continues to uncover new insights into the biological activities and potential therapeutic uses of< strong>(2S)-1-(6-methoxy-5-methylpyridin-3-y)propan - 2 - ol. As our understanding of molecular interactions improves, so does our ability to harness this compound for therapeutic benefit. Future studies may focus on optimizing its pharmacological properties, exploring new synthetic routes, and evaluating its safety profile in clinical trials. These efforts will be crucial in determining whether this compound can transition from laboratory research to clinical application.
In conclusion, (2S)-1-(6-methoxy - 5 - methylpyridin - 3 - yl)propan - 2 - ol (CAS No. 2227776 - 53 - 4) is a promising chemical entity with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advancements in synthetic chemistry and computational modeling, make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it holds promise for contributing to advancements in medicine and biotechnology.
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